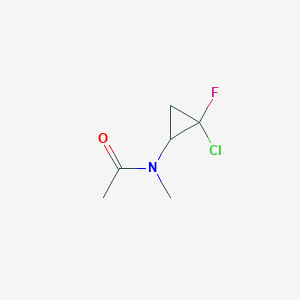
4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride, 98%
描述
4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride, or 4-CMBD, is a chemical compound that is widely used in scientific research and laboratory experiments. It is a colorless to pale yellow crystalline solid, with a melting point of 180-183 °C and a molecular weight of 299.04 g/mol. 4-CMBD is an important reagent for the synthesis of various compounds, and is also used in the production of pharmaceuticals, dyes, and agrochemicals. In addition, it has been studied for its potential applications in biochemistry and physiology.
科学研究应用
4-CMBD has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various compounds, such as pharmaceuticals, dyes, and agrochemicals. It is also used in the synthesis of a variety of organic compounds, such as esters, amides, and nitriles. In addition, 4-CMBD has been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules.
作用机制
The mechanism of action of 4-CMBD is not fully understood, but it is believed to involve a series of chemical reactions. The first step involves the formation of a sulfonyl chloride intermediate, which then reacts with the nucleophile. This reaction results in the formation of a sulfonate ester, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CMBD are not fully understood. However, it has been suggested that it can act as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes. Additionally, it has been reported to have an anti-inflammatory effect in laboratory animals.
实验室实验的优点和局限性
The primary advantage of using 4-CMBD in laboratory experiments is its ability to act as a reagent for the synthesis of various compounds. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use. It is a corrosive compound and must be handled with care in order to avoid skin or eye irritation. Additionally, it is not water-soluble and must be used in an organic solvent.
未来方向
There are a number of potential future directions for the use of 4-CMBD in scientific research. It could be further studied for its potential applications in biochemistry and physiology, and for its ability to act as an inhibitor of enzymes. Additionally, it could be studied for its potential use in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Finally, it could be further studied for its potential use in the synthesis of pharmaceuticals, dyes, and agrochemicals.
合成方法
The synthesis of 4-CMBD is usually accomplished through the reaction of 4-chloro-6-methyl-1,3-benzenedisulfonyl chloride and sodium hydroxide. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, and the product is isolated by filtration. The yield of the reaction is typically in the range of 70-80%.
属性
IUPAC Name |
4-chloro-6-methylbenzene-1,3-disulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O4S2/c1-4-2-5(8)7(16(10,13)14)3-6(4)15(9,11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBTZZMSFUIIQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230241 | |
| Record name | 4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13940-86-8 | |
| Record name | 4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13940-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[(Trichloromethylthio)(trifluoromethyl)amino]benzoyl fluoride, 80%](/img/structure/B6311483.png)







![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)